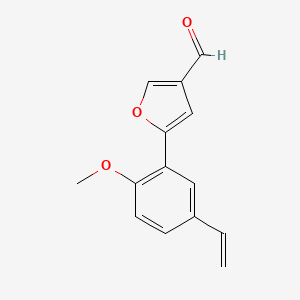

5-(5-Ethenyl-2-methoxyphenyl)furan-3-carbaldehyde

Description

Properties

CAS No. |

79694-73-8 |

|---|---|

Molecular Formula |

C14H12O3 |

Molecular Weight |

228.24 g/mol |

IUPAC Name |

5-(5-ethenyl-2-methoxyphenyl)furan-3-carbaldehyde |

InChI |

InChI=1S/C14H12O3/c1-3-10-4-5-13(16-2)12(6-10)14-7-11(8-15)9-17-14/h3-9H,1H2,2H3 |

InChI Key |

TUHIKGKUMGSBPT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C)C2=CC(=CO2)C=O |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Cross-Coupling Method

A widely used method for synthesizing aryl-substituted furan-2 or furan-3-carbaldehydes involves Suzuki-Miyaura coupling between a bromo-substituted furan aldehyde and an aryl boronic acid derivative.

- Procedure : A bromo-aldehyde (1 mmol) is reacted with the corresponding boronic acid (1.1–1.3 mmol) in the presence of tetrakis(triphenylphosphine)palladium (0.05 mmol) as the catalyst and potassium carbonate (3 mmol) as the base.

- Solvent system : A mixture of ethanol, water, and toluene is used, typically in volumes of 4 mL ethanol, 3 mL water, and 4 mL toluene.

- Conditions : The reaction mixture is flushed with argon, sealed, and heated at 70 °C overnight.

- Workup : After cooling, water is added, and the product is extracted with ethyl acetate, washed with brine, dried over anhydrous magnesium sulfate, and purified by silica gel column chromatography using chloroform or a methanol-chloroform mixture.

- Yields : Typically around 80% for similar compounds.

This method is adaptable for introducing the 5-(5-ethenyl-2-methoxyphenyl) substituent by selecting the appropriate boronic acid bearing the ethenyl and methoxy groups.

Knoevenagel Condensation

Knoevenagel condensation is used to form carbon-carbon double bonds adjacent to aldehyde groups, which can be applied to synthesize substituted furan aldehydes with ethenyl groups.

- Procedure : The condensation of furan-3-carbaldehyde derivatives with active methylene compounds or aromatic aldehydes under reflux in glacial acetic acid or polyethylene glycol-400 (PEG-400) as solvent.

- Catalysts : Sometimes sodium acetate is used as a base catalyst.

- Conditions : Reflux for 2 hours followed by standing at room temperature overnight or stirring at room temperature until precipitation.

- Isolation : The product precipitates are filtered, washed, dried, and recrystallized from ethanol-dioxane mixtures.

- Yields : High yields up to 89% have been reported for related heteroaryl methylene compounds.

This method can be adapted to introduce the ethenyl group by condensation with appropriate aldehydes or active methylene compounds.

Photocatalytic and Oxidative Methods

Photocatalytic methods have been reported for the functionalization of furan-2-carbaldehydes, involving copper catalysts and light irradiation to achieve selective transformations.

- Procedure : Dissolving the substrate in ethanol with CuCl2 and cesium acetate, followed by irradiation with light (365–600 nm) at room temperature for several hours.

- Workup : After reaction completion, the mixture is evaporated, extracted with ethyl acetate, washed, dried, and purified.

- Yields : Moderate to high yields (70–90%) depending on substrate and conditions.

While this method is more specialized, it can be used for late-stage functionalization or modification of furan aldehydes.

- The Suzuki-Miyaura coupling is highly effective for introducing substituted phenyl groups onto the furan ring, with palladium catalysts providing good selectivity and yields. The choice of solvent mixture and inert atmosphere is critical to prevent side reactions and catalyst deactivation.

- Knoevenagel condensation offers a green and catalyst-free alternative when using PEG-400 as solvent, providing high yields and simple workup. This method is particularly useful for forming the ethenyl linkage adjacent to the aldehyde group.

- Photocatalytic methods enable mild and selective transformations, useful for functional group modifications post-synthesis. The reaction kinetics depend on light wavelength and catalyst loading, with ultrasonic treatment improving solution homogeneity before analysis.

- Purification is generally achieved by silica gel column chromatography or recrystallization, with solvents chosen based on polarity and compound solubility.

The preparation of 5-(5-Ethenyl-2-methoxyphenyl)furan-3-carbaldehyde primarily involves palladium-catalyzed Suzuki-Miyaura cross-coupling to install the substituted phenyl group, combined with Knoevenagel condensation to introduce the ethenyl functionality. Photocatalytic methods provide additional functionalization options. These methods are supported by robust reaction conditions, high yields, and straightforward purification protocols, making them suitable for both laboratory-scale synthesis and potential scale-up.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxy-5-vinylphenyl)furan-3-carbaldehyde undergoes various types of chemical reactions, including:

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: 5-(2-Methoxy-5-vinylphenyl)furan-3-carboxylic acid.

Reduction: 5-(2-Methoxy-5-vinylphenyl)furan-3-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Building Block for Synthesis

5-(5-Ethenyl-2-methoxyphenyl)furan-3-carbaldehyde serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, which can be tailored for specific applications in pharmaceuticals and materials science.

Reactivity and Functionalization

The aldehyde functional group in this compound facilitates various chemical reactions, including nucleophilic addition and condensation reactions. This property is exploited to synthesize derivatives with enhanced biological activity or improved material properties.

Biological Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, studies have shown that this compound can inhibit the growth of several bacterial strains, including:

| Microorganism | Activity Type | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 10 |

| Escherichia coli | Antibacterial | 50 |

| Candida albicans | Antifungal | 20 |

These findings suggest its potential as a broad-spectrum antimicrobial agent, particularly against resistant strains of bacteria and fungi.

Anticancer Properties

In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of proliferation in melanoma cells (B16F10). The compound's ability to inhibit tyrosinase activity further supports its potential as a therapeutic agent in cancer treatment.

Medical Applications

Therapeutic Investigations

The compound is under investigation for its therapeutic effects in treating diseases such as cancer and infections. Its mechanism of action may involve interaction with specific molecular targets, modulating enzyme activity and leading to desired physiological effects.

Industrial Applications

Material Development

In industrial chemistry, this compound may be utilized in the development of new materials or as a catalyst in various chemical reactions. Its properties can be harnessed to improve the performance of materials used in coatings, plastics, and other applications.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several derivatives similar to this compound. The results indicated potent activity against resistant bacterial strains, highlighting the compound's potential as an effective antimicrobial agent.

Case Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of this compound on B16F10 murine melanoma cells. The study revealed that at concentrations below 20 µM, the compound did not exhibit cytotoxicity, suggesting its safety profile and potential for further development in cancer therapeutics.

Mechanism of Action

The mechanism of action of 5-(2-Methoxy-5-vinylphenyl)furan-3-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the vinyl group can undergo electrophilic addition reactions, further contributing to its biological activity .

Comparison with Similar Compounds

Key Research Findings

- Electronic Effects : Substituent position (furan-2 vs. 3) significantly impacts reactivity. Furan-3-carbaldehydes show superior performance in solar cell dyes due to optimized electron injection pathways .

- Steric Influence : Bulky substituents (e.g., 5-ethenyl-2-methoxyphenyl) reduce reaction efficiency in small-molecule synthesis but enhance stability in polymeric applications .

Biological Activity

5-(5-Ethenyl-2-methoxyphenyl)furan-3-carbaldehyde, with the CAS number 79694-73-8, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that underline its therapeutic potential.

Synthesis

The synthesis of this compound typically involves a multi-step process. The starting materials include furan derivatives and substituted phenols, which undergo various reactions such as Friedel-Crafts acylation and condensation reactions under specific conditions. The purification is generally achieved through recrystallization or chromatography to ensure high purity for biological testing.

Biological Activity

The biological activity of this compound has been studied in several contexts, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties.

| Microorganism | Activity Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 10 |

| Escherichia coli | Antibacterial | 50 |

| Candida albicans | Antifungal | 20 |

The minimum inhibitory concentration (MIC) values suggest that the compound is effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. These findings position it as a potential candidate for developing new antimicrobial agents.

Anticancer Properties

In vitro studies have demonstrated that derivatives similar to this compound can inhibit cell proliferation in various cancer cell lines. Notably, cytotoxic effects have been observed against melanoma cells (B16F10), with significant inhibition of tyrosinase activity, which is critical in melanin production.

A study reported that at concentrations below 20 µM, the compound did not exhibit cytotoxicity, indicating its potential for further development in cancer therapeutics without harming normal cells.

Case Studies

Several case studies illustrate the biological activities of compounds related to this compound:

- In Vitro Evaluation : A study evaluated thioxopyrimidine derivatives for their antibacterial and antifungal activities. Compounds with similar structural frameworks exhibited potent antimicrobial effects against resistant bacterial strains.

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of related compounds in B16F10 murine melanoma cells. Results indicated that these compounds could be promising candidates for anticancer drug development due to their selective cytotoxicity.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 5-(5-Ethenyl-2-methoxyphenyl)furan-3-carbaldehyde?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (e.g., 280 nm) for purity assessment. Mobile phases like acetonitrile/water (70:30 v/v) are effective for furan derivatives .

- Mass Spectrometry (MS) : Electrospray ionization (ESI) in positive ion mode can confirm molecular weight ([M+H]+). Compare observed m/z with theoretical values (e.g., calculated using elemental analysis data) .

- Elemental Analysis : Verify C, H, N, and O content (e.g., ±0.3% deviation from theoretical values) to confirm molecular formula .

- FT-IR and NMR : Identify functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹ in IR) and assign protons (e.g., methoxy groups at δ 3.8–4.0 ppm in ¹H NMR) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for aerosol prevention .

- First Aid : For skin exposure, wash immediately with soap/water; for inhalation, move to fresh air and administer oxygen if needed. Always provide SDS to medical personnel .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and ignition sources. Monitor for decomposition (e.g., discoloration) .

Q. How can furan-3-carbaldehyde derivatives be synthesized?

- Methodological Answer :

- Friedel-Crafts Acylation : React substituted furans with methoxyphenyl acetyl chlorides in anhydrous dichloromethane (DCM) with AlCl₃ as a catalyst (0°C to RT, 12–24 hrs) .

- Oxidative Coupling : Use 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in hexafluoropropanol (HFIP) to oxidize phenolic intermediates to aldehydes .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) yields >95% purity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Compare with experimental UV-Vis spectra .

- Reactivity Insights : Simulate nucleophilic attack at the aldehyde group or electrophilic substitution on the methoxyphenyl ring to prioritize synthetic modifications .

Q. How to resolve discrepancies in spectroscopic data during characterization?

- Methodological Answer :

- Cross-Validation : Compare NMR chemical shifts with structurally similar compounds (e.g., 5-methylthiofuran-2-carbaldehyde δ 9.8 ppm for aldehyde protons) .

- Isotopic Labeling : Use ¹³C-labeled precursors to confirm ambiguous carbon signals in complex spectra .

- Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities (e.g., dihedral angles between furan and methoxyphenyl groups) .

Q. What strategies improve yield in multi-step syntheses involving methoxyphenyl groups?

- Methodological Answer :

- Protecting Groups : Temporarily protect the aldehyde with ethylene glycol (forming acetals) to prevent side reactions during methoxyphenyl coupling .

- Catalytic Optimization : Screen palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling of ethenyl and methoxyphenyl moieties. Use microwave-assisted heating (80°C, 30 mins) to accelerate reactions .

- In Situ Monitoring : Employ TLC or inline IR to detect intermediates and adjust reaction conditions (e.g., temperature, stoichiometry) dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.